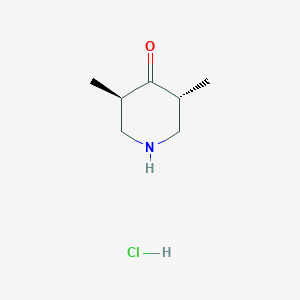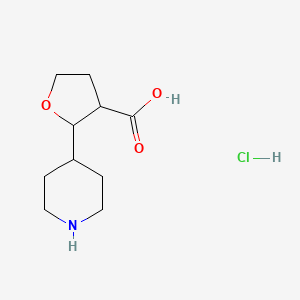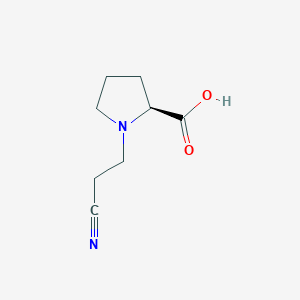
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide is a chemical compound with a unique structure that includes an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide involves several steps. One common method includes the enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate to form (1S,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid . This intermediate is then subjected to further reactions to obtain the desired compound. The use of non-mammalian derived enzymes is preferred to achieve higher enantiomeric excess and reduce production costs .
Industrial Production Methods
Industrial production of this compound typically involves the use of immobilized enzymes to facilitate the recycling of biocatalysts, thereby making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and cupric sulfate for selective, heterogeneous oxidation . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3S,3aS,7aR)-3-butylhexahydro-2-benzofuran-1(3H)-one
- (3aS,7aR)-hexahydro-1H-indole-1-carboximidamide hydrochloride
- (3aS,7aR)-N-(2-Bromo-2-propen-1-yl)octahydro-3aH-isoindole-3a-carboxamide hydrochloride .
Uniqueness
(3aS,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide is unique due to its specific stereochemistry and the presence of the indole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18BrN3 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide |
InChI |
InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H/t7-,8+;/m0./s1 |
InChI Key |
NCFUQWZYOTZJMJ-KZYPOYLOSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCN2C(=N)N.Br |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)



![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)


![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)


![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

